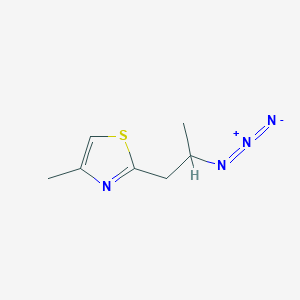

2-(2-Azidopropyl)-4-methyl-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-azidopropyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4S/c1-5(10-11-8)3-7-9-6(2)4-12-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSUSGYJJSVSHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(C)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Azidopropyl 4 Methyl 1,3 Thiazole and Its Precursors

Strategies for 1,3-Thiazole Core Construction with 4-Methyl Substitution

The formation of the 4-methyl-1,3-thiazole ring is the foundational step in the synthesis of the target compound. Various methods have been established for the construction of the thiazole (B1198619) heterocycle, with the Hantzsch synthesis being the most prominent.

Hantzsch Thiazole Synthesis and its Adaptations for 4-Methyl-1,3-thiazole

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone of thiazole chemistry due to its reliability and versatility. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgbepls.com To specifically construct the 4-methyl-1,3-thiazole scaffold, chloroacetone is the α-haloketone of choice. The substituent at the C2 position of the resulting thiazole is determined by the thioamide reactant.

A common adaptation involves the reaction of chloroacetone with thiourea. This reaction proceeds by nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetone, followed by cyclization and dehydration to yield 2-amino-4-methyl-1,3-thiazole. orgsyn.org This amino group can then serve as a handle for further functionalization. Another variation uses thioacetamide, which reacts with chloroacetone to produce 2,4-dimethyl-1,3-thiazole. wikipedia.orgorgsyn.org

The reaction conditions for the Hantzsch synthesis can be varied to optimize yields. While traditionally performed in solvents like ethanol or water, modern adaptations have explored greener and more efficient conditions.

Table 1: Examples of Hantzsch Synthesis for 4-Methyl-1,3-Thiazole Precursors

| α-Haloketone | Thioamide Derivative | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Chloroacetone | Thiourea | 2-Amino-4-methyl-1,3-thiazole | Water, reflux, then NaOH workup | 70-75% | orgsyn.org |

| Chloroacetone | Thioacetamide | 2,4-Dimethyl-1,3-thiazole | Benzene, P2S5, heat | 41-45% | orgsyn.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted 2-aminothiazole | EtOH/Water, SiW/SiO2 catalyst, ultrasonic irradiation | 79-90% | bepls.com |

Alternative Cyclization Approaches to the 4-Methyl-1,3-thiazole Scaffold

Beyond the Hantzsch synthesis, several other methods have been developed for constructing the thiazole ring. The Cook-Heilbron synthesis, for instance, involves the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids to form 5-aminothiazoles. wikipedia.orgwikipedia.org While this method is effective for producing thiazoles, achieving the specific 4-methyl substitution pattern of the target compound can be challenging and may require specifically substituted starting materials.

Other modern alternatives include domino reactions, which combine multiple transformations in a single synthetic operation. For example, 2-aminothiazoles can be synthesized from propargyl bromides and thiourea derivatives under microwave irradiation. nih.gov Another approach involves the copper-catalyzed coupling of oxime acetates with isothiocyanates, which proceeds under mild conditions to yield 2-aminothiazoles. organic-chemistry.org These methods offer alternative pathways that may be advantageous in terms of step economy or substrate scope.

Introduction of the Azidopropyl Moiety

Once the 4-methyl-1,3-thiazole core is established, the next critical phase is the installation of the 2-(2-azidopropyl) side chain at the C2 position. This is typically achieved through a multi-step functionalization sequence rather than a direct attachment.

Azide (B81097) Transfer Reactions at the C2 Position of the Thiazole Ring

The term "azide transfer" typically refers to the conversion of a primary amine into an azide. While a precursor like 2-amino-4-methylthiazole could be converted to a 2-azido-4-methylthiazole via diazotization followed by substitution with an azide salt, this only installs the azide group directly onto the ring. The introduction of the entire 2-azidopropyl group in a single azide transfer step is not a documented or mechanistically straightforward process. Therefore, this strategy is not considered viable for the synthesis of the target molecule. The introduction of the azide functionality is almost exclusively achieved by nucleophilic substitution on an elaborated propyl linker.

Functionalization via Propyl Linker Elaboration

A more plausible and widely applicable strategy involves first constructing a three-carbon propyl chain at the C2 position, which is then functionalized to introduce the azide group. This method offers greater control and relies on well-established reaction mechanisms.

A robust synthetic sequence begins with the deprotonation of a C2-unsubstituted thiazole or the use of a C2-halogenated precursor.

Generation of a C2-Nucleophile: 4-Methylthiazole (B1212942) can be deprotonated at the C2 position using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form 2-lithio-4-methylthiazole. wikipedia.org This species is a potent nucleophile.

Installation of the Hydroxypropyl Group: The generated 2-lithiated thiazole can then react with an electrophile like propylene oxide. researchgate.net This epoxide-opening reaction regioselectively installs a 2-hydroxypropyl group at the C2 position, yielding 2-(2-hydroxypropyl)-4-methyl-1,3-thiazole. The attack occurs at the less sterically hindered carbon of the epoxide.

Activation of the Hydroxyl Group: The secondary alcohol of the hydroxypropyl side chain is a poor leaving group. It must be converted into a good leaving group to facilitate nucleophilic substitution. This is commonly achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine to form the corresponding mesylate or tosylate ester.

Nucleophilic Substitution with Azide: The final step involves the displacement of the mesylate or tosylate leaving group with an azide nucleophile. masterorganicchemistry.com This is typically accomplished by reacting the intermediate with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via an Sₙ2 mechanism, resulting in the formation of the desired product, 2-(2-azidopropyl)-4-methyl-1,3-thiazole.

This sequential approach provides a reliable and controllable pathway to the target molecule, with each step representing a high-yielding and well-understood transformation in organic chemistry.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

For the Hantzsch thiazole synthesis, significant improvements have been achieved using green chemistry principles. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields. bepls.com Furthermore, employing environmentally benign solvents like water or deep eutectic solvents, or even performing the reaction under solvent-free conditions, enhances the sustainability of the synthesis. bepls.com The use of recyclable, heterogeneous catalysts, such as silica-supported tungstosilicic acid, can also simplify purification and reduce waste. bepls.com

In the functionalization of the propyl linker, reaction conditions for each step can be fine-tuned. The lithiation step requires careful control of temperature (typically -78 °C) to avoid side reactions. For the Sₙ2 reaction to introduce the azide, the choice of solvent and temperature is crucial to ensure complete reaction and minimize potential elimination side products. Using polar aprotic solvents like DMF or DMSO generally favors the Sₙ2 pathway. masterorganicchemistry.com One-pot procedures that combine the nucleophilic substitution with the in-situ generation of the azide from a halide precursor can also enhance efficiency. nih.gov

Catalyst Systems for Thiazole Formation.

The formation of the 2-alkyl-4-methyl-1,3-thiazole core structure is commonly achieved through the Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting thiazole derivative. While the reaction can proceed without a catalyst, various catalyst systems have been employed to improve efficiency.

Acid catalysts are frequently utilized to promote the condensation and cyclization steps. For instance, the synthesis of certain thiazole derivatives has been shown to be efficient under acidic conditions, such as using a mixture of hydrochloric acid and ethanol. rsc.org This acidic environment facilitates the dehydration step of the cyclization process.

In a move towards more environmentally benign methodologies, heterogeneous catalysts have gained attention. One such example is the use of silica-supported tungstosilisic acid (SiW/SiO₂). nih.gov This solid acid catalyst offers advantages such as ease of separation from the reaction mixture and potential for reuse, aligning with the principles of green chemistry. nih.gov The reaction can be effectively carried out under conventional heating or ultrasonic irradiation, with the latter often providing improved reaction times and yields. nih.gov

The selection of the catalyst system is dependent on the specific substrates and the desired reaction conditions. Below is a comparative table of catalyst systems used in Hantzsch-type thiazole syntheses.

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

| None (thermal) | α-haloketone, Thioamide | Ethanol | Reflux | Moderate | rsc.org |

| HCl/Ethanol | α-haloketone, N-monosubstituted thiourea | Ethanol | 80 °C | Up to 73% | rsc.org |

| SiW/SiO₂ | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Ethanol/Water | 65 °C or Ultrasonic Irradiation (RT) | 79-90% | nih.gov |

| p-Toluenesulfonic acid (PTSA) | Aldehyde, β-ketoester, Ammonium acetate | Aqueous micelles | Ultrasonic Irradiation | Up to 96% | wikipedia.org |

For the synthesis of a precursor like 2-(2-halopropyl)-4-methyl-1,3-thiazole, the Hantzsch reaction would involve the condensation of a 3-halo-2-pentanone with a suitable thioamide, such as thioacetamide, in the presence of an appropriate catalyst system to yield the 4-methyl-thiazole ring with the desired 2-propyl side chain ready for azidation.

Reaction Condition Tuning for Azide Introduction.

The introduction of the azide functionality onto the 2-propyl side chain of the 4-methyl-1,3-thiazole precursor is typically achieved via a nucleophilic substitution reaction. This involves reacting a suitable precursor, such as 2-(2-halopropyl)-4-methyl-1,3-thiazole or a derivative with a good leaving group (e.g., tosylate, mesylate), with an azide salt, most commonly sodium azide (NaN₃). The tuning of reaction conditions is crucial for maximizing the yield and minimizing side reactions.

Key parameters that are adjusted include the choice of solvent, reaction temperature, and reaction time. Polar aprotic solvents are generally preferred for this type of nucleophilic substitution as they can solvate the cation of the azide salt while not significantly solvating the azide anion, thus enhancing its nucleophilicity.

Typical Reaction Conditions for Azidation:

| Parameter | Condition | Rationale |

| Azide Source | Sodium azide (NaN₃) or Trimethylsilyl azide (TMSN₃) | Readily available and effective nucleophiles for SN2 reactions. frontiersin.orgnih.gov |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (CH₃CN) | Polar aprotic solvents that facilitate the dissolution of the azide salt and promote the SN2 mechanism. |

| Temperature | Room temperature to 80 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without promoting elimination side reactions or decomposition of the starting materials or products. |

| Reaction Time | Several hours to overnight | Monitored by techniques like Thin Layer Chromatography (TLC) to determine the completion of the reaction. |

The conversion of a 2-(2-hydroxypropyl)-4-methyl-1,3-thiazole precursor first requires the activation of the hydroxyl group into a better leaving group. This can be achieved by converting it to a tosylate or mesylate by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine. The resulting sulfonate ester is then readily displaced by the azide anion.

Purification and Isolation Techniques.

The purification and isolation of this compound and its precursors are critical steps to obtain the compound in high purity. The choice of purification method depends on the physical state of the compound (solid or liquid) and the nature of the impurities.

Recrystallization: For solid compounds, recrystallization is a powerful purification technique. illinois.edulibretexts.org The principle relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow the formation of pure crystals. researchgate.net

Common Solvents for Recrystallization of Organic Compounds: rochester.edu

Ethanol

Hexane/Acetone mixture

Hexane/Tetrahydrofuran mixture

Water (for polar compounds)

Column Chromatography: This is a versatile technique for purifying both solid and liquid compounds. researchgate.net It separates components of a mixture based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent). By carefully selecting the solvent system for the mobile phase, compounds with different polarities can be effectively separated. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) would likely be employed as the eluent.

Isolation: After purification, the final product is isolated. For recrystallized solids, this is typically done by vacuum filtration to separate the crystals from the mother liquor, followed by washing with a small amount of cold solvent to remove any residual impurities. libretexts.org The purified crystals are then dried under vacuum to remove any remaining solvent. For compounds purified by column chromatography, the fractions containing the pure product are combined, and the solvent is removed using a rotary evaporator.

The purity of the final isolated compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Reactivity and Transformation Pathways of 2 2 Azidopropyl 4 Methyl 1,3 Thiazole

Azide (B81097) Reactivity in the Context of a Thiazole (B1198619) Framework

The azide functional group is a versatile and highly energetic moiety utilized in a wide array of chemical transformations. nih.govmasterorganicchemistry.com Organic azides participate in numerous useful reactions, primarily because the terminal nitrogen atom is mildly nucleophilic. nih.gov The reactivity of the azide is influenced by the electronic nature of the substituent it is attached to. The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. wikipedia.org Thiazole and its derivatives are known to possess distinct electronic properties. researchgate.netscience.gov The pi-electron system of the thiazole ring generally imparts an electron-withdrawing character.

In the specific case of 2-(2-Azidopropyl)-4-methyl-1,3-thiazole, the azide group is separated from the thiazole ring by a propyl linker. This aliphatic chain largely insulates the azide from the direct resonance and inductive effects of the heterocyclic system. Consequently, the azide group in this molecule is expected to exhibit reactivity characteristic of a typical alkyl azide. Its primary modes of reaction include 1,3-dipolar cycloadditions, reduction to the corresponding amine, and various rearrangement reactions upon thermal or photochemical activation. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a term coined to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.orgorganic-chemistry.org This reaction facilitates the covalent linking of diverse molecular building blocks. nih.gov The CuAAC reaction unites an organic azide and a terminal alkyne to form a stable 1,2,3-triazole ring. wikipedia.org The process is known for its exceptional reliability, specificity, and biocompatibility under aqueous conditions. organic-chemistry.org

As a molecule featuring a terminal alkyl azide, this compound is an ideal substrate for CuAAC reactions. This transformation allows for the straightforward conjugation of the thiazole-containing moiety to a wide variety of alkyne-functionalized molecules, polymers, and biomolecules. acs.org The reaction typically proceeds rapidly at room temperature in various solvents, including water, often with the aid of a reducing agent like sodium ascorbate (B8700270) to maintain copper in its active Cu(I) oxidation state. wikipedia.orgscispace.com

Regioselectivity and Reaction Kinetics

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition which produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper(I)-catalyzed variant exclusively yields the 1,4-disubstituted regioisomer. wikipedia.orgnih.gov This high degree of control is a direct consequence of the copper-catalyzed mechanism, which proceeds through a copper-acetylide intermediate rather than a concerted cycloaddition pathway. nih.govnih.gov Therefore, the reaction of this compound with any terminal alkyne is expected to produce the corresponding 1,4-disubstituted-1,2,3-triazole as the sole product. nih.gov

The kinetics of the CuAAC reaction are remarkably favorable compared to the uncatalyzed thermal process, with rate accelerations of up to 10⁷ to 10⁸ observed. organic-chemistry.org Kinetic studies have shown that the reaction rate can be complex, with some ligand-free systems exhibiting second-order dependence on the concentration of copper(I) ions. nih.gov The addition of accelerating ligands can further enhance the reaction rate and protect the integrity of biomolecules during conjugation. scispace.com The reaction is generally very fast, often reaching completion within minutes to a few hours at ambient temperature. researchgate.net

Scope of Alkyne Substrates in CuAAC

The CuAAC reaction is renowned for its broad substrate scope and tolerance of a wide variety of functional groups. organic-chemistry.orgresearchgate.net This allows for the conjugation of the this compound unit to nearly any molecule that can be functionalized with a terminal alkyne. The reaction is compatible with a diverse range of alkyne substrates, including those bearing sensitive functional groups that might not be stable under other reaction conditions. mdpi.com

Common classes of alkynes that undergo efficient CuAAC reaction include propargyl compounds (alcohols, ethers, amines, amides), arylacetylenes, and alkynes containing esters, halides, and other heterocyclic systems. researchgate.netmdpi.comnih.gov Electronically activated alkynes, such as propiolamides, may exhibit slightly higher reactivity. nih.gov The versatility of the alkyne component makes the CuAAC a powerful tool for creating complex molecular architectures based on the this compound scaffold.

| Alkyne Substrate Class | Representative Structure (R-C≡CH) | Expected Triazole Product Structure | Notes |

|---|---|---|---|

| Arylacetylene | Phenylacetylene | 1-(1-(4-methyl-1,3-thiazol-2-yl)propan-2-yl)-4-phenyl-1H-1,2,3-triazole | Generally robust substrates for CuAAC. |

| Propargyl Alcohol | Prop-2-yn-1-ol | (1-(1-(4-methyl-1,3-thiazol-2-yl)propan-2-yl)-1H-1,2,3-triazol-4-yl)methanol | The hydroxyl group is well-tolerated. |

| Propargyl Amide | N-benzylprop-2-yn-1-amide | N-benzyl-1-(1-(4-methyl-1,3-thiazol-2-yl)propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | Propiolamides are considered highly reactive substrates. nih.gov |

| Alkylacetylene | Pent-1-yne | 4-propyl-1-(1-(4-methyl-1,3-thiazol-2-yl)propan-2-yl)-1H-1,2,3-triazole | Simple alkyl alkynes react efficiently. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Other Copper-Free Click Reactions

While CuAAC is highly efficient, the potential cytotoxicity of the copper catalyst can be a limitation for applications in living systems. nih.gov This has driven the development of copper-free click reactions, the most prominent of which is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn SPAAC utilizes a cycloalkyne, typically a cyclooctyne (B158145) derivative, where ring strain provides the driving force for the reaction with an azide. magtech.com.cn The release of this strain energy lowers the activation barrier of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. nih.gov

This compound is a suitable azide partner for SPAAC reactions. It can be readily conjugated to molecules functionalized with strained alkynes such as dibenzocyclooctynes (DBCO) or difluorinated cyclooctynes (DIFO). magtech.com.cnnih.gov SPAAC is a powerful bioorthogonal conjugation strategy, enabling the labeling and tracking of molecules in complex biological environments without interfering with native biochemical processes. nih.gov The reaction is highly efficient and selective, forming a stable triazole linkage. researchgate.net

Azide Reduction and Other Nitrogen-Rearrangement Reactions

Beyond cycloadditions, the azide group can be transformed into other important functional groups, most notably a primary amine. The reduction of azides is a fundamental transformation in organic synthesis. nih.gov For an alkyl azide like this compound, two common and high-yielding methods for this reduction are the Staudinger reaction and catalytic hydrogenation.

The Staudinger reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). nih.gov The reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) to form an aza-ylide. Subsequent hydrolysis of the aza-ylide yields the primary amine and the corresponding phosphine oxide. This method is exceptionally mild and chemoselective, tolerating a vast array of other functional groups.

Alternatively, catalytic hydrogenation provides another clean and efficient route to the amine. This method involves reacting the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.gov This process reduces the azide to the primary amine, with nitrogen gas as the only byproduct.

Reactivity of the 4-Methyl-1,3-thiazole Ring System

The 4-methyl-1,3-thiazole ring itself possesses a distinct reactivity profile determined by its electronic structure. pharmaguideline.com The thiazole ring is aromatic, with significant pi-electron delocalization. wikipedia.org Calculations of pi-electron density and experimental evidence indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.com In contrast, the C2 proton is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. wikipedia.org

Studies on 4-methylthiazole (B1212942) have shown that electrophilic substitution reactions such as nitration and sulfonation occur preferentially at the C5 position. ias.ac.in This makes the C5 carbon a key site for further functionalization of the this compound molecule.

Electrophilic and Nucleophilic Substitution at C2, C4, and C5 Positions

The thiazole nucleus is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which deactivates the ring. ias.ac.in However, when substitution does occur, it is directed by the combined influence of the heteroatoms and existing substituents.

C4 Position: The C4 position, bearing the methyl group, is less reactive towards electrophiles than the C5 position. Nucleophilic attack at C4 is uncommon.

C5 Position: The C5 position is the most electron-rich carbon in the thiazole ring and is therefore the primary site for electrophilic substitution. ias.ac.in Reactions such as nitration and halogenation, if they can be forced to proceed, would be expected to occur at this position. For example, 5-methylthiazole (B1295346) can be nitrated, albeit with difficulty, to yield 4-nitro-5-methylthiazole. ias.ac.in

Nucleophilic substitution on an unsubstituted thiazole ring is rare and requires harsh conditions or the presence of a good leaving group. One reported instance involves the reaction of 4-methylthiazole with sodamide to yield 2-amino-4-methylthiazole, demonstrating that under specific conditions, C2 can be susceptible to nucleophilic attack. ias.ac.in

| Ring Position | Relative Electron Density | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack | Governing Factors |

|---|---|---|---|---|

| C2 | Lowest | Very Low | Highest (if activated) | Flanked by electronegative N and S atoms. ias.ac.in |

| C4 | Intermediate | Low | Very Low | Adjacent to nitrogen; substituted with a methyl group. |

| C5 | Highest | Highest | Very Low | Adjacent to sulfur; most electron-rich carbon. ias.ac.in |

Metal-Catalyzed Cross-Coupling Reactions on the Thiazole Ring

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings, including thiazoles. These reactions typically involve the coupling of a heteroaryl halide or triflate with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium.

For a molecule like this compound, a halogen atom would first need to be introduced onto the ring, typically at the C2 or C5 position, to serve as a handle for cross-coupling.

Common cross-coupling reactions applicable to the thiazole scaffold include:

Suzuki-Miyaura Coupling: This involves the reaction of a thiazolyl halide (e.g., 2-bromothiazole) with a boronic acid or ester. This method has been used for the synthesis of 2-arylbenzothiazole derivatives. nih.gov

Direct C-H Arylation: This modern approach bypasses the need for pre-functionalization with a halide. Palladium catalysts can activate a C-H bond directly, coupling it with an aryl halide. The C5 position of 4-methylthiazole is a known site for such reactions. nih.gov Ligand-free Pd(OAc)₂ has been shown to be highly efficient for the direct arylation of thiazole derivatives at very low catalyst concentrations. researchgate.net

Stille Coupling: This reaction couples a thiazolyl organostannane reagent with an organic halide.

Negishi Coupling: This involves the use of a thiazolyl organozinc reagent.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, in Suzuki couplings of nitrogen-rich heterocycles, specific phosphine ligands like XPhos or SPhos can be critical for success. nih.gov

| Reaction Type | Thiazole Substrate | Coupling Partner | Typical Catalyst/Conditions | Reference Example |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromo-4-methylthiazole | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Coupling of 2-arylbenzothiazoles. nih.gov |

| Direct C-H Arylation | 4-Methylthiazole | Aryl bromide | Pd(OAc)₂, K₂CO₃ | C5-arylation of 4-methylthiazole. nih.gov |

| Stille | 2-(Tributylstannyl)thiazole | Aryl iodide | Pd(PPh₃)₄ | General method for thiazole functionalization. |

| Negishi | 2-(Chlorozincio)thiazole | Aryl bromide | PdCl₂(dppf) | General method for thiazole functionalization. |

Functionalization of the 4-Methyl Group

The methyl group at the C4 position of the thiazole ring exhibits reactivity characteristic of an "active" methyl group due to the influence of the adjacent aromatic system. This allows for several functionalization pathways.

Condensation Reactions: The protons of the 4-methyl group are sufficiently acidic to be removed by a strong base, generating a nucleophilic carbanion. This anion can then participate in condensation reactions with electrophiles, particularly aldehydes and ketones. For instance, Knoevenagel-type condensations between 2-methyl-thiazolo[4,5-b]pyrazines and various aldehydes proceed smoothly, indicating that methyl groups on thiazole-containing systems are reactive. nih.gov This suggests that this compound could react with aldehydes like benzaldehyde (B42025) under basic conditions to form a styryl-type derivative at the C4 position.

Oxidation: The methyl group can be oxidized to afford other functional groups. Depending on the oxidant and reaction conditions, it can be converted to a hydroxymethyl (-CH₂OH), formyl (-CHO), or carboxylic acid (-COOH) group. For example, 4-methylthiazole-5-ethanol can be oxidized to 4-methylthiazole-5-acetic acid, which is then further converted to 4-methylthiazole-5-carbaldehyde. google.com The oxidation of thiazoline-4-carboxylates to thiazole-4-carboxylates using molecular oxygen is also known, highlighting the accessibility of oxidative pathways for thiazole derivatives. researchgate.net

Halogenation: Radical halogenation of the methyl group, for instance using N-bromosuccinimide (NBS) under UV irradiation, could potentially introduce a halogen, leading to a 4-(halomethyl)thiazole derivative. This intermediate would be a versatile precursor for further nucleophilic substitution reactions.

Intramolecular Cyclizations and Tautomerism

The presence of the azido (B1232118) group in the side chain of this compound introduces the possibility of unique intramolecular reactions and tautomeric equilibria, which are characteristic of azido-substituted nitrogen heterocycles.

Azide-Tetrazole Equilibrium in Azidothiazoles

A well-documented phenomenon for 2-azido-N-heterocycles is the existence of a dynamic, reversible equilibrium between the open-chain azide form and a fused, cyclic tetrazole form. acs.orgacs.org This is a type of valence tautomerism. In the case of a 2-azido-4-methylthiazole moiety, it would exist in equilibrium with its isomer, 6-methylthiazolo[2,3-e]tetrazole. Although the azide in the title compound is on a propyl side chain, the principle applies directly to the closely related 2-azidothiazoles, which serve as a model for the potential reactivity of the azido group in proximity to the ring.

The position of this equilibrium is sensitive to several factors:

Substituents: The electronic nature of other substituents on the thiazole ring can influence the relative stability of the two tautomers. Theoretical studies on azidothiazoles have shown that electron-withdrawing groups tend to stabilize the azide isomer, whereas electron-donating groups shift the equilibrium toward the tetrazole form. researchgate.net

Solvent Polarity: The equilibrium is highly dependent on the solvent. Polar solvents generally favor the more polar tetrazole form, while nonpolar solvents favor the azide form. nih.gov For example, in DMSO, many azido-heterocycles exist almost exclusively as the fused tetrazole. nih.gov

Temperature: Increasing the temperature typically shifts the equilibrium toward the azide tautomer, which is often entropically favored. nih.gov

Even if the tetrazole form is predominant at equilibrium, the azide form is still present and can be trapped in reactions. For instance, fused tetrazoles can serve as azide surrogates in copper-catalyzed "click" cycloadditions with alkynes, as the reaction consumes the small amount of the azide tautomer present, thereby shifting the equilibrium. nih.govnih.gov

| Factor | Effect on Equilibrium (Azide ⇌ Tetrazole) | Rationale | Reference Example |

|---|---|---|---|

| Increasing Solvent Polarity | Shifts toward Tetrazole | The fused tetrazole form is generally more polar than the azide form. | 6-Azidopurine nucleosides favor the tetrazole form in polar solvents like DMSO. nih.gov |

| Increasing Temperature | Shifts toward Azide | The azide form is often entropically favored (more conformational freedom). | Equilibrium in azidopyrimidines shifts toward the azide at elevated temperatures. nih.gov |

| Electron-Donating Groups | Shifts toward Tetrazole | Stabilize the fused heterocyclic system. | Theoretical studies on substituted azidothiazoles. researchgate.net |

| Electron-Withdrawing Groups | Shifts toward Azide | Destabilize the fused ring relative to the azide. | -NO₂ groups on pyridotetrazoles favor the open azide form. nih.gov |

Ring-Chain Tautomerism Considerations for 2-Azidothiazoles

Ring-chain tautomerism is a process involving the reversible intramolecular addition of a nucleophilic group to an unsaturated electrophilic center, leading to an equilibrium between an open-chain structure and a heterocycle. researchgate.netnumberanalytics.com

For 2-azido-substituted thiazoles, the most significant and defining tautomeric process is the azide-tetrazole equilibrium discussed previously. This can be mechanistically viewed as a specific case of ring-chain tautomerism. The open-chain form is the 2-azidothiazole, where the azide (-N₃) is the key functional group. The ring form is the fused thiazolo[2,3-e]tetrazole, which is formed by the intramolecular cyclization of the azide group onto the nitrogen atom of the thiazole ring. This is a reversible, 1,5-dipolar cyclization.

This is distinct from other forms of ring-chain tautomerism, such as those seen in hydroxy-aldehydes (forming hemiacetals) or mercapto-imines (forming thiazolidines), which typically involve the addition of an X-H group across a C=Y double bond. acs.org In the case of 2-azidothiazoles, the process does not involve the transfer of a proton in the rate-determining step but rather a reorganization of pi-electrons to form the stable, aromatic tetrazole ring. Therefore, while it fits the broad definition of an equilibrium between a ring and a chain structure, it is more precisely classified as valence tautomerism. The aromaticity gained in forming the second heterocyclic ring (the tetrazole) is a major driving force for the cyclization. rsc.org

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Elucidation

The synergistic application of NMR, IR, and MS provides a complete picture of the molecular structure. NMR spectroscopy offers precise information about the carbon-hydrogen framework and the local electronic environment of each nucleus. IR spectroscopy is instrumental in identifying the key functional groups, particularly the azide (B81097) and thiazole (B1198619) moieties, through their characteristic vibrational modes. Mass spectrometry complements these techniques by determining the molecular weight and offering insights into the compound's fragmentation patterns, which further corroborates the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of organic molecules. For 2-(2-Azidopropyl)-4-methyl-1,3-thiazole , a combination of ¹H, ¹³C, and ¹⁵N NMR experiments, along with heteronuclear correlation techniques, provides an unambiguous assignment of all atoms in the molecule.

The ¹H NMR spectrum of This compound displays characteristic signals corresponding to each type of proton in the molecule. The thiazole ring proton (H-5) typically appears as a singlet in the aromatic region. The protons of the propyl side chain exhibit distinct multiplets due to spin-spin coupling. The methyl group attached to the thiazole ring (C-4) resonates as a singlet in the upfield region. The chemical shifts are influenced by the electronic effects of the thiazole ring and the azide group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiazole-H5 | ~7.0-7.2 | s | - |

| CH(N₃) | ~4.0-4.3 | m | - |

| CH₂ | ~3.1-3.4 | m | - |

| Thiazole-CH₃ | ~2.4-2.6 | s | - |

| CH(N₃)-CH₃ | ~1.4-1.6 | d | ~6-7 |

Note: Predicted data is based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the thiazole ring resonate at characteristic downfield shifts. The carbon bearing the azide group is significantly deshielded. The methyl group carbon appears at a typical upfield chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiazole-C2 | ~165-170 |

| Thiazole-C4 | ~150-155 |

| Thiazole-C5 | ~115-120 |

| CH(N₃) | ~60-65 |

| CH₂ | ~35-40 |

| Thiazole-CH₃ | ~18-22 |

| CH(N₃)-CH₃ | ~15-20 |

Note: Predicted data is based on analogous structures and general NMR principles. Actual experimental values may vary.

¹⁵N NMR spectroscopy is a powerful tool for probing the nitrogen atoms within the azide and thiazole functionalities. The three nitrogen atoms of the azide group will exhibit distinct chemical shifts. The central nitrogen atom of the azide is typically found at a significantly different chemical shift compared to the terminal nitrogens. The thiazole nitrogen will also have a characteristic resonance. Heteronuclear coupling experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivity between protons and nitrogen atoms, confirming the assignment of the azide group to the propyl chain and the nitrogen within the thiazole ring.

Infrared (IR) Spectroscopy for Azide and Thiazole Vibrations

IR spectroscopy is highly effective for the identification of the azide and thiazole functional groups due to their strong and characteristic absorption bands. The azide group exhibits a very strong and sharp antisymmetric stretching vibration. The thiazole ring shows a series of characteristic stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Azide (-N₃) | Antisymmetric stretch | ~2100-2150 | Strong, Sharp |

| Thiazole Ring | C=N stretch | ~1600-1650 | Medium |

| Thiazole Ring | C=C stretch | ~1500-1550 | Medium |

| Thiazole Ring | Ring vibrations | ~1400-1450 | Medium-Weak |

| C-H | Alkyl stretch | ~2850-3000 | Medium |

Note: Predicted data is based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. For This compound , electron impact (EI) or electrospray ionization (ESI) can be used. The molecular ion peak (M⁺) will confirm the molecular formula. A characteristic and often prominent fragmentation pathway for azides is the loss of a nitrogen molecule (N₂), resulting in a significant [M-28]⁺ peak. Other fragmentation patterns would involve cleavage of the propyl side chain and fragmentation of the thiazole ring.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M-28]⁺ | Loss of N₂ |

| [M-C₃H₆N₃]⁺ | Cleavage at the C-C bond adjacent to the thiazole ring |

| [C₄H₅NS]⁺ | 4-methyl-1,3-thiazole fragment |

Note: Predicted fragmentation is based on the chemical structure and known fragmentation pathways of similar compounds.

X-ray Crystallography for Solid-State Structure Determination

No published studies containing the single-crystal X-ray diffraction data for this compound were found. This information is necessary to determine its solid-state structure, including parameters such as crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles.

Chiroptical Spectroscopy

There is no available literature on the chiroptical properties of this compound. As the molecule contains a chiral center at the second position of the propyl chain, it is expected to be optically active. However, without experimental data from techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD), a detailed analysis of its chiroptical behavior cannot be provided.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of heterocyclic systems like thiazoles. researchgate.netnih.govdntb.gov.uaresearchgate.net DFT methods, particularly using hybrid functionals like B3LYP, are employed to optimize molecular geometries and calculate key electronic parameters. rsc.orgresearchgate.netniscpr.res.in

A primary focus of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govniscpr.res.in The energies of these orbitals and the resulting HOMO-LUMO gap (ΔE) are critical indicators of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.com

For thiazole (B1198619) derivatives, the HOMO is typically distributed over the thiazole ring and adjacent π-systems, indicating these are the primary sites for electrophilic attack. researchgate.netmdpi.com The LUMO is also often localized on the ring system, highlighting its susceptibility to nucleophilic attack. mdpi.com In the case of 2-(2-azidopropyl)-4-methyl-1,3-thiazole, the azido (B1232118) group introduces additional orbitals that can significantly influence the FMOs. The HOMO would likely involve the lone pairs of the sulfur and nitrogen atoms of the thiazole ring as well as the azido group, while the LUMO would be an antibonding orbital distributed across the heterocyclic system.

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netirjweb.com These descriptors provide a quantitative basis for comparing the reactivity of different thiazole derivatives. researchgate.net

Table 1: Key Global Reactivity Descriptors Calculated from HOMO and LUMO Energies This table is interactive. You can sort and filter the data.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

Data sourced from principles described in computational chemistry literature. irjweb.com

The aromaticity of the thiazole ring is a key determinant of its stability and reactivity. This property can be quantitatively assessed using computational methods, most notably the Nucleus-Independent Chemical Shift (NICS) index. camjol.infomdpi.com NICS calculations involve placing a "ghost" atom (a point with no basis functions or electrons) at the geometric center of the ring. researchgate.net The computed magnetic shielding at this point, with its sign reversed, serves as a measure of aromaticity: negative values indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). camjol.infowhiterose.ac.uk

Studies on thiazole and its derivatives show that the parent thiazole ring is aromatic, with calculated NICS(1) values (computed 1 Å above the ring plane) typically in the range of -10 to -13 ppm, depending on the level of theory. whiterose.ac.uk The introduction of substituents can modulate this aromaticity. researchgate.net For this compound, both the alkyl azide (B81097) and methyl groups would be expected to have a minor electronic influence on the ring's π-system compared to strongly electron-donating or withdrawing groups, resulting in NICS values similar to the parent ring. researchgate.net

Table 2: Illustrative NICS(1) Values for Aromaticity Assessment of 5-Membered Heterocycles This table is interactive. You can sort and filter the data.

| Compound | NICS(1) Value (ppm) | Aromatic Character |

|---|---|---|

| Benzene | -11.5 | Aromatic |

| Thiophene | -10.4 | Aromatic |

| Thiazole | -10 to -13 | Aromatic |

| Pyrazole | -13.9 | Aromatic |

Values are representative and sourced from computational studies. whiterose.ac.ukbeilstein-journals.org

Mechanistic Studies of Azide-Alkyne Cycloaddition

The azido group in this compound is a key functional handle, enabling its participation in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govwikipedia.org Computational studies, primarily using DFT, have been instrumental in elucidating the complex mechanism of this reaction. nih.govresearchgate.net

The uncatalyzed Huisgen cycloaddition has a high activation barrier, making it slow. nih.govresearchgate.net The introduction of a copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity, yielding the 1,4-disubstituted 1,2,3-triazole isomer exclusively. nih.gov DFT calculations have shown that the mechanism is not a concerted cycloaddition but a stepwise process. nih.gov The currently accepted mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide. wikipedia.org Kinetic and computational evidence strongly suggests that the catalytically active species is a dinuclear (or polynuclear) copper complex, rather than a mononuclear one. researchgate.netnih.gov

The proposed catalytic cycle involves:

Formation of a copper(I) acetylide from a terminal alkyne. wikipedia.orgnih.gov

Coordination of the azide to a second copper center, activating both reactants. nih.gov

Stepwise formation of the triazole ring via a six-membered copper(III) metallacycle intermediate. nih.gov

Protonolysis to release the triazole product and regenerate the catalyst. nih.gov

A critical aspect of mechanistic studies is the characterization of transition states (TSs), which are the highest energy points along the reaction coordinate. nih.gov DFT calculations are used to locate and optimize the geometries of these transient species and calculate their energies, which correspond to the activation barriers of the reaction steps. researchgate.netacs.org

For the CuAAC reaction, computational studies have identified the key transition state as the one leading to the formation of the six-membered metallacycle. nih.gov Analysis of this transition state reveals the simultaneous breaking and forming of bonds. The involvement of a second copper atom in the transition state has been shown to significantly lower the activation barrier compared to a mononuclear pathway, explaining the observed second-order kinetics with respect to the copper catalyst. researchgate.netresearchgate.netnih.gov The calculated activation barrier for the dinuclear copper-catalyzed reaction is significantly lower than the uncatalyzed reaction, accounting for the massive rate acceleration. nih.gov

Table 3: Comparison of Calculated Activation Barriers for Azide-Alkyne Cycloaddition This table is interactive. You can sort and filter the data.

| Reaction Pathway | Typical Calculated Activation Barrier (kcal/mol) | Key Finding |

|---|---|---|

| Uncatalyzed (Thermal) | ~26 | High barrier, slow reaction. |

| Mononuclear Cu(I) Catalyzed | ~19-21 | Significant rate acceleration. |

| Dinuclear Cu(I) Catalyzed | ~13-16 | Lowest barrier, consistent with experimental kinetics. |

Energy values are representative and sourced from DFT studies on model systems. researchgate.netnih.gov

Theoretical Insights into Azido-Tetrazole Tautomerism

Heterocyclic azides, including azidothiazoles, can exist in a dynamic equilibrium with their fused tetrazole isomers. beilstein-journals.org This valence tautomerism, known as azido-tetrazole tautomerism, involves the reversible cyclization of the linear azido group into a five-membered tetrazole ring. The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents, solvent polarity, and temperature. beilstein-journals.orgiicbe.org

Computational chemistry provides a powerful means to study this equilibrium by calculating the relative energies of the two tautomers. acs.orgsciencepublishinggroup.com

DFT and higher-level ab initio calculations are used to determine the Gibbs free energy difference (ΔG) between the azide (open-chain) and tetrazole (ring) forms. acs.org The tautomer with the lower calculated energy is the more stable and therefore the predominant form at equilibrium.

For azole systems, the azide form is often found to be more stable in the gas phase or in nonpolar solvents. sciencepublishinggroup.com However, the tetrazole isomer is typically more polar. Consequently, increasing the polarity of the solvent tends to shift the equilibrium towards the tetrazole form, as it is better stabilized by the solvent's reaction field. iicbe.orgacs.org

Substituents on the heterocyclic ring also exert a strong influence. beilstein-journals.org Computational studies have consistently shown that electron-donating groups (EDGs) tend to stabilize the tetrazole tautomer, while electron-withdrawing groups (EWGs) favor the open-chain azide form. beilstein-journals.orgiicbe.orgacs.org This is because EDGs increase the electron density on the ring nitrogen involved in the cyclization, facilitating the formation of the tetrazole. Conversely, EWGs decrease this electron density, destabilizing the tetrazole relative to the azide. beilstein-journals.org

In this compound, the alkyl and methyl groups are weak electron donors. Therefore, they would be expected to slightly favor the tetrazole form, although the equilibrium would likely still be highly sensitive to the solvent environment. acs.org

Table 4: Influence of Substituents and Solvent on Azido-Tetrazole Equilibrium This table is interactive. You can sort and filter the data.

| Condition | Effect on Equilibrium | Computational Rationale |

|---|---|---|

| Electron-Donating Group (e.g., -NH₂, -OH) | Shifts equilibrium toward Tetrazole | Increases electron density on ring nitrogen, stabilizing the cyclic form. beilstein-journals.org |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Shifts equilibrium toward Azide | Decreases electron density on ring nitrogen, destabilizing the cyclic form. beilstein-journals.org |

| Increasing Solvent Polarity | Shifts equilibrium toward Tetrazole | The more polar tetrazole tautomer is better solvated and stabilized. iicbe.orgacs.org |

| Decreasing Solvent Polarity | Shifts equilibrium toward Azide | The less polar azide tautomer is favored in nonpolar environments. sciencepublishinggroup.com |

General trends established from computational studies on various azole systems. beilstein-journals.orgiicbe.orgacs.orgrsc.org

Relationship with Molecular Aromaticity

The thiazole ring, a core component of this compound, is an aromatic heterocycle. Its aromatic character arises from the delocalization of six π-electrons within the five-membered ring, which imparts significant stability to the molecule. numberanalytics.comwikipedia.org This π-electron delocalization is a defining feature of thiazoles and is greater than that observed in the corresponding oxazoles. wikipedia.org The aromaticity of the thiazole ring has been confirmed through various experimental and computational methods, including ¹H NMR spectroscopy, which shows proton chemical shifts in the range of 7.27 to 8.77 ppm, indicative of a strong diamagnetic ring current. wikipedia.organalis.com.my

Computational chemistry provides powerful tools to quantify the aromaticity of molecules like this compound. One of the most widely used methods is the calculation of the Nucleus-Independent Chemical Shift (NICS). github.io NICS values are typically calculated at the center of a ring, and a negative value is indicative of aromatic character, signifying a diamagnetic ring current. Conversely, a positive NICS value suggests anti-aromaticity, and a value close to zero implies a non-aromatic system.

A study on the reactivity of thiazole and its derivatives using DFT at the B3LYP/6-311++G(d,p) level of theory found that the aromaticity of the thiazole ring is influenced by the inductive effects of the substituents. researchgate.net Interestingly, this study revealed that both electron-donating (activating) and electron-withdrawing (deactivating) groups tend to cause a reduction in the aromaticity of the thiazole ring. researchgate.net

To illustrate the impact of substitution on the aromaticity of the thiazole ring, the following table presents calculated NICS(0) data for thiazole and some of its derivatives from a computational study. researchgate.net NICS(0) refers to the NICS value calculated at the geometric center of the ring.

| Compound | NICS(0) (ppm) |

|---|---|

| Thiazole | -13.88 |

| 2-Methylthiazole | -13.23 |

| 4-Methylthiazole (B1212942) | -13.43 |

| 5-Methylthiazole (B1295346) | -13.19 |

| 2-Nitrothiazole | -11.70 |

| 4-Nitrothiazole | -11.96 |

| 5-Nitrothiazole | -11.51 |

The data in the table clearly shows that the unsubstituted thiazole has the most negative NICS(0) value, indicating the highest degree of aromaticity in this set. The introduction of both electron-donating (methyl) and electron-withdrawing (nitro) groups leads to less negative NICS(0) values, signifying a decrease in aromaticity. This supports the general principle that substitution tends to perturb the electronic structure of the thiazole ring and slightly diminish its aromatic character. researchgate.net

Another computational approach to quantify aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA). mdpi.com The HOMA index is based on the deviation of bond lengths within a ring from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. While specific HOMA values for this compound are not available, this method could be employed in future computational studies to provide further insights into its aromatic character.

Applications in Advanced Organic Synthesis and Materials Science

2-(2-Azidopropyl)-4-methyl-1,3-thiazole as a Versatile Building Block in Organic Synthesis

The presence of both an azide (B81097) moiety and a thiazole (B1198619) ring in one molecule offers a dual-handle for synthetic transformations. The azide group is a premier functional group for bioorthogonal "click" chemistry, while the thiazole ring is a key pharmacophore and a stable heterocyclic scaffold found in numerous biologically active compounds. nih.govmdpi.com This combination allows for the sequential or simultaneous introduction of different molecular fragments, making it a highly adaptable building block.

The azide group in this compound is primed for participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction facilitates the efficient and regiospecific formation of a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. beilstein-journals.orgnih.gov This strategy provides a robust method for covalently linking the thiazole unit to a wide array of other molecular structures, enabling the synthesis of complex, multi-heterocyclic architectures. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized via Azide-Alkyne Click Chemistry

| Azide Precursor Type | Alkyne Partner | Resulting Heterocyclic Architecture | Key Feature |

|---|---|---|---|

| Azidopropyl-Thiazole | Alkyne-Functionalized Pyrimidine | Thiazole-Triazole-Pyrimidine Conjugate | Combines three distinct heterocyclic motifs. |

| Azidopropyl-Thiazole | Propargylated Sugar | Thiazole-Triazole-Glycoconjugate | Links a bioactive heterocycle to a carbohydrate. nih.gov |

| Azidopropyl-Thiazole | Ethynyl-Pyridine | Thiazole-Triazole-Pyridine System | Creates extended aromatic systems with potential for metal coordination. |

| Azidopropyl-Thiazole | Alkyne-Terminated Peptide | Thiazole-Labeled Peptide | Bioorthogonal labeling of biological macromolecules. |

The thiazole ring itself is a privileged structure in medicinal chemistry and can serve as a template for further functionalization. mdpi.comnih.gov The synthesis of thiazole derivatives is well-established, often proceeding through methods like the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. tandfonline.comnih.gov

Starting with a pre-formed thiazole such as this compound, synthetic modifications can be envisioned at various positions of the ring, although the existing substitution pattern directs reactivity. More commonly, the core thiazole structure is built with desired functionalities in place. nih.govtandfonline.com For example, numerous studies report the synthesis of di-, tri-, and even tetra-thiazole systems by reacting bromoacetyl-thiazole precursors with other heterocyclic amines or thiosemicarbazone derivatives. nih.gov This highlights the general strategy of using functionalized thiazoles as building blocks for more elaborate structures. mdpi.comnih.govmdpi.com The presence of the azidopropyl group offers a non-interfering handle for subsequent click reactions after the core thiazole-containing scaffold has been assembled.

Integration into Polymeric and Hybrid Materials

The ability to easily and efficiently attach the thiazole moiety to other structures via the azidopropyl group makes this compound suitable for modifying polymers and surfaces, leading to new functional materials. nih.gov

The azide group is a key tool for surface modification. The CuAAC reaction can be employed to immobilize this compound onto surfaces that have been pre-functionalized with alkyne groups. This process is highly efficient and works under mild conditions, making it suitable for modifying sensitive substrates. This strategy has been used to functionalize mesoporous silica (B1680970) nanoparticles, where azide-mediated ligation attaches specific molecules to the nanoparticle surface. researchgate.net Such surface functionalization can be used to alter surface properties like hydrophobicity, introduce specific binding sites, or attach bioactive molecules.

Incorporating thiazole units into the backbone or as pendant groups of polymers can impart desirable electronic, optical, or biological properties. rsc.orgrsc.org Thiazole-containing polymers are explored for applications in organic electronics due to the electron-rich nature of the thiazole ring. The synthesis of such materials can be achieved by polymerizing monomers that already contain the thiazole ring.

Alternatively, post-polymerization modification using click chemistry offers a powerful route. A polymer with pendant alkyne groups can be readily functionalized with this compound. This approach allows for precise control over the density of thiazole groups along the polymer chain, enabling the fine-tuning of the material's properties. The resulting triazole linkage is highly stable, ensuring the robust integration of the thiazole unit into the polymer matrix. nih.gov Materials derived from thiazolothiazole, a fused-ring system, have shown promise in creating functional metal-organic frameworks (MOFs) with applications in fluorescence sensing and catalysis. rsc.orgrsc.org

Design of Molecular Probes and Labeling Reagents

Molecular probes are essential tools in chemical biology for visualizing and tracking molecules within complex biological systems. beilstein-journals.org A common design involves a reporter group (e.g., a fluorophore) connected to a reactive handle that can be attached to a target biomolecule.

The this compound scaffold is well-suited for this application. The thiazole core itself can be part of a fluorophore system, and the azide group serves as the bioorthogonal handle for attachment via click chemistry. beilstein-journals.org Researchers have developed azide-tagged thiazole-based reporters for fluorescence and mass spectrometry detection. beilstein-journals.org In a typical application, a biomolecule of interest is metabolically or synthetically tagged with an alkyne group. The azide-functionalized thiazole probe is then introduced and covalently attached to the alkyne-tagged biomolecule using the CuAAC reaction. This allows for the sensitive detection and visualization of the target molecule. beilstein-journals.orgmdpi.com

Table 2: Components of a Thiazole-Based Molecular Probe System

| Component | Function | Example Moiety |

|---|---|---|

| Reporter Group | Provides a detectable signal (e.g., fluorescence). | Functionalized Thiazole beilstein-journals.org |

| Reactive Handle | Enables bioorthogonal ligation to the target. | Azidopropyl Group beilstein-journals.org |

| Linker | Connects the reporter to the reactive handle. | Propyl chain |

| Target Molecule | The biomolecule to be labeled. | Alkyne-modified protein, lipid, or metabolite. |

Fluorescent Labeling Applications

There are no available research findings, studies, or data tables detailing the use of This compound for fluorescent labeling applications. The principles of fluorescent labeling often involve small organic molecules, or fluorophores, that can be attached to biomolecules to enable their detection and visualization. While thiazole derivatives, in general, are components of some fluorescent dyes, specific research on the utility of the azide-functionalized compound This compound as a fluorescent probe or label has not been reported. The azide group suggests potential for use in bioorthogonal "click" chemistry reactions to attach the thiazole moiety to a target, but experimental validation and characterization of its fluorescent properties in this context are not documented in the scientific literature.

Activity-Based Protein Profiling (ABPP) Tools

There is no documented use or research into the application of This compound as a tool for activity-based protein profiling (ABPP). ABPP is a chemoproteomic strategy that utilizes reactive chemical probes to label and identify active enzymes within complex biological systems. These probes typically consist of a reactive group to covalently bind to the enzyme's active site, a linker, and a reporter tag.

The azide group on This compound would classify it as a reporter tag suitable for two-step ABPP workflows. In such a workflow, the azide-modified probe would first label the target protein in a biological sample. Subsequently, a fluorescent dye or biotin (B1667282) molecule containing a terminal alkyne would be attached to the probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reaction. This would allow for visualization or enrichment of the labeled proteins. However, no studies have been published that design, synthesize, or validate the use of This compound for this specific purpose.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Transformations

The azide (B81097) functional group in 2-(2-azidopropyl)-4-methyl-1,3-thiazole is a versatile handle for a variety of chemical transformations, most notably the azide-alkyne cycloaddition. The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this compound.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its reliability and high yields of 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov Future research will likely focus on developing next-generation copper catalysts that offer improved performance under biologically compatible conditions. This includes the design of new ligands that stabilize the copper(I) oxidation state and prevent cellular toxicity. nih.gov Heterogeneous copper catalysts, such as copper-based single-atom catalysts, are also a promising area of investigation, as they offer ease of separation and recyclability, which is particularly advantageous for industrial-scale synthesis. acs.org

Beyond copper, other transition metals like ruthenium and silver have been shown to catalyze azide-alkyne cycloadditions, often with complementary regioselectivity to produce 1,5-disubstituted triazoles. wikipedia.org The development of ruthenium-based catalysts for transformations of this compound could provide access to a diverse range of triazole products with distinct properties and applications. Furthermore, the exploration of metal-free catalytic systems, such as cavity-catalyzed reactions, presents an exciting frontier for carrying out cycloadditions in environments where metal contamination is a concern. nih.gov

A comparative overview of catalytic systems for azide-alkyne cycloadditions is presented in the table below.

| Catalyst Type | Key Features | Potential Advantages for this compound |

| Copper(I) | High regioselectivity for 1,4-triazoles, robust and efficient. mdpi.comnih.gov | Well-established for reliable synthesis of defined triazole products. |

| Ruthenium | Regioselectivity for 1,5-triazoles, compatible with internal alkynes. wikipedia.org | Access to alternative triazole isomers with potentially different biological activities. |

| Silver(I) | Catalyzes formation of 1,4-triazoles, mechanistic similarities to copper. wikipedia.org | An alternative to copper with potentially different substrate scope or functional group tolerance. |

| Heterogeneous Catalysts | Recyclable, easy to separate from reaction mixture. acs.org | Enables more sustainable and scalable synthetic processes. |

| Metal-Free Systems | Avoids metal toxicity, suitable for sensitive applications. nih.gov | Ideal for biological systems where metal contamination is a critical issue. |

Exploration of Bioorthogonal Applications

The azide group's small size, stability in physiological settings, and lack of endogenous counterparts make it an ideal bioorthogonal handle. acs.orgwikipedia.org This positions this compound as a prime candidate for a range of bioorthogonal applications, enabling the study of biological processes in their native environment without interference. nih.govnih.gov

One of the most prominent applications is in cellular and biomolecular imaging. nih.govnih.gov By metabolically incorporating an azide-modified precursor, researchers can tag various biomolecules, including glycans, proteins, and lipids. acs.orgmdpi.com Subsequent reaction with a probe molecule, often a fluorophore attached to an alkyne, allows for the visualization and tracking of these biomolecules within living cells. nih.gov The thiazole (B1198619) moiety of this compound could also play a role in modulating the compound's cellular uptake and distribution.

The primary bioorthogonal reactions involving azides are the Staudinger ligation and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.com The Staudinger ligation forms a stable amide bond between an azide and a phosphine (B1218219), while SPAAC utilizes a strained cyclooctyne (B158145) to react with the azide without the need for a toxic copper catalyst. wikipedia.orgmdpi.com The development of new strained alkynes with enhanced reactivity and stability continues to be an active area of research, which will directly benefit the application of azide-containing compounds like this compound. nih.govresearchgate.net

The table below summarizes key bioorthogonal reactions applicable to this compound.

| Reaction | Key Features | Relevance for Bioorthogonal Applications |

| Staudinger Ligation | Reaction between an azide and a phosphine to form an amide bond. acs.orgmdpi.com | One of the earliest bioorthogonal reactions, useful for specific labeling studies. nih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable triazole linkage, highly efficient. nih.govmdpi.com | Widely used for bioconjugation, though copper toxicity can be a limitation in live cells. acs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry using strained cyclooctynes. wikipedia.orgmdpi.com | Ideal for live-cell imaging and in vivo applications due to the absence of a toxic catalyst. wikipedia.org |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for predicting the synthesis and reactivity of novel compounds, thereby accelerating the research and development process. For this compound, advanced computational modeling can provide valuable insights into its electronic structure, reactivity, and potential biological interactions.

Density Functional Theory (DFT) calculations can be employed to study the global and local quantum chemical reactivity descriptors of thiazole derivatives. researchgate.netnih.gov These calculations can predict the most likely sites for electrophilic and nucleophilic attack, helping to rationalize and predict the outcomes of chemical reactions. For instance, computational studies can elucidate the electronic properties of the thiazole ring and how they influence the reactivity of the azide group. nih.govresearchgate.net

Molecular docking simulations can be used to predict the binding interactions of this compound and its derivatives with biological targets. nih.govnih.gov This is particularly relevant for drug discovery efforts, where understanding the binding mode and affinity of a compound to a specific protein is crucial. mdpi.commdpi.com By computationally screening virtual libraries of compounds derived from this compound, researchers can prioritize the synthesis of molecules with the highest potential for biological activity. nih.govdntb.gov.ua

Furthermore, computational models can aid in the design of novel catalysts for transformations of this compound by simulating reaction mechanisms and predicting activation energies. acs.org This can guide the experimental design of more efficient and selective catalytic systems.

Integration with Flow Chemistry and Automated Synthesis

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are produced. researchgate.netnih.gov These technologies offer numerous advantages, including enhanced reaction control, improved safety, and the ability to rapidly synthesize libraries of compounds. akjournals.comnih.gov The synthesis of this compound and its derivatives is well-suited for these modern synthetic approaches.

Flow chemistry, where reactions are carried out in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comuc.pt This can lead to higher yields, improved purity, and safer handling of reactive intermediates. akjournals.com The synthesis of heterocyclic compounds, including thiazoles, has been successfully demonstrated in flow reactors. nih.govnih.gov An automated multistep flow synthesis could be developed for the efficient and scalable production of this compound. beilstein-journals.org

Automated synthesis platforms, often utilizing reagent cartridges and robotic systems, enable the rapid and reliable preparation of compound libraries for biological screening. researchgate.netyoutube.com By integrating the synthesis of this compound derivatives into such a platform, researchers could efficiently explore the structure-activity relationships of this compound class. This automated approach accelerates the discovery of new molecules with desired properties. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Azidopropyl)-4-methyl-1,3-thiazole, and what parameters critically influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of azide-containing precursors with thiazole intermediates. Key steps include refluxing in polar aprotic solvents (e.g., DMSO or ethanol) with catalysts like glacial acetic acid, followed by purification via reduced-pressure distillation and crystallization . Critical parameters include:

- Reaction time : Prolonged reflux (e.g., 18 hours) improves conversion but risks decomposition.

- Solvent choice : Ethanol or DMSO balances solubility and reactivity for azide-thiazole coupling .

- Catalyst loading : Acidic conditions (e.g., acetic acid) facilitate imine or amide bond formation .

Yield optimization (~65%) is achievable through iterative solvent-to-reactant ratio adjustments and crystallization from water-ethanol mixtures .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies azide (N₃⁻, ~2100 cm⁻¹) and thiazole ring (C-S-C, ~650 cm⁻¹) functional groups .

- NMR : ¹H/¹³C NMR resolves methyl (δ 2.5 ppm) and azidopropyl (δ 3.1–3.3 ppm) groups, while aromatic protons confirm thiazole substitution patterns .

- Elemental analysis : Validates C, H, N, S content to confirm purity (>98%) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for structural confirmation?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Strategies include:

- Multi-technique validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- X-ray crystallography : Resolves ambiguities in bond angles and stereochemistry, as demonstrated for triazolo-thiadiazole analogs .

- Computational modeling : DFT calculations (e.g., Gaussian) simulate NMR/IR spectra to match experimental data .

Q. What experimental design principles optimize reaction conditions for scalable synthesis?

- Methodological Answer : Use factorial design (e.g., Box-Behnken or Central Composite Design) to systematically vary:

Q. How can the azide group’s stability be evaluated under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor azide decomposition via IR or Raman spectroscopy .